molecular formula C20H21NO3 B14995224 N-(4-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-(4-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B14995224
M. Wt: 323.4 g/mol
InChI Key: ZUSYUGSLDWNERN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring, and an acetamide group attached to an ethoxyphenyl moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Ethoxylation of the Phenyl Ring: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Possible use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes or receptors, modulating their activity and leading to various biological effects. The benzofuran ring system can interact with biological membranes or proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

N-(4-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is unique due to the specific combination of the ethoxyphenyl and ethylbenzofuran moieties, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C20H21NO3/c1-3-14-5-10-19-18(11-14)15(13-24-19)12-20(22)21-16-6-8-17(9-7-16)23-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,22)

InChI Key

ZUSYUGSLDWNERN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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